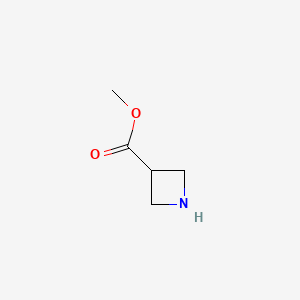
Methyl azetidine-3-carboxylate
Übersicht
Beschreibung
“Methyl azetidine-3-carboxylate” is a chemical compound with the empirical formula C5H9NO2 . It is also known as "azetidine-3-carboxylic acid methyl ester" . This compound is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .
Synthesis Analysis
Azetidines, including “Methyl azetidine-3-carboxylate”, are synthesized through various methods such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .Molecular Structure Analysis
The molecular weight of “Methyl azetidine-3-carboxylate” is 151.59 . The SMILES string representation of the molecule is Cl.COC(=O)C1CNC1 .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
“Methyl azetidine-3-carboxylate” is a solid at 20 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .Wissenschaftliche Forschungsanwendungen
Synthesis of Azaspiro[3.4]octanes
Methyl azetidine-3-carboxylate serves as a precursor in the synthesis of azaspiro[3.4]octanes, which are compounds of interest due to their potential pharmacological properties .
Building Block for Coupling Reactions
This compound is used as a building block that can be appended to lead molecules via various coupling reactions, enhancing the diversity of azetidinyl fragments available for drug development .
Functionalization via Enolization
It can be functionalized through enolization at the 3-position in the presence of LDA (Lithium diisopropylamide), allowing for further chemical modifications .
Reactivity in [2+2] Cycloaddition Reactions
Recent advances include its application in new [2+2] cycloaddition reactions for azetidine synthesis, which is a key step in creating strained ring systems .
Metalated Azetidines Applications
Methyl azetidine-3-carboxylate derivatives have been used in the chemistry of metallated azetidines, which have shown effective deprotection under mild acidic conditions without ring opening .
C(sp3)–H Functionalization
It has been involved in practical C(sp3)–H functionalization processes, which is a significant development in organic synthesis .
Opening with Carbon Nucleophiles
The compound has facilitated opening reactions with carbon nucleophiles, which is an important reaction in synthetic chemistry .
Polymer Synthesis Applications
Azetidines, including Methyl azetidine-3-carboxylate, have found applications in polymer synthesis, contributing to the development of new polymeric materials .
Wirkmechanismus
Target of Action
Methyl azetidine-3-carboxylate is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs and PROTACs are innovative therapeutic agents that combine the specificity of antibodies or ligands with the potency of cytotoxic or protein-degrading agents .
Mode of Action
Instead, it serves as a bridge, connecting the antibody or ligand to the cytotoxic or protein-degrading agent in ADCs and PROTACs . This allows the therapeutic agent to be delivered specifically to the cells expressing the target antigen or protein, thereby enhancing efficacy and reducing off-target effects .
Biochemical Pathways
The biochemical pathways affected by Methyl azetidine-3-carboxylate are dependent on the specific cytotoxic or protein-degrading agent attached to it. For instance, if the agent is a kinase inhibitor, it would affect signaling pathways involving that particular kinase . The azetidine ring in the structure of Methyl azetidine-3-carboxylate contributes to its reactivity, driven by a considerable ring strain .
Pharmacokinetics
As a component of adcs and protacs, its pharmacokinetics would be largely influenced by the properties of the antibody or ligand, as well as the cytotoxic or protein-degrading agent .
Result of Action
The result of Methyl azetidine-3-carboxylate’s action is the specific delivery of a cytotoxic or protein-degrading agent to target cells, leading to cell death or protein degradation . The exact molecular and cellular effects would depend on the nature of the attached agent and the target antigen or protein.
Action Environment
The action, efficacy, and stability of Methyl azetidine-3-carboxylate, as part of an ADC or PROTAC, can be influenced by various environmental factors. These may include the expression level of the target antigen or protein, the presence of competing molecules, and the physiological conditions of the target cells .
Safety and Hazards
Zukünftige Richtungen
Azetidines, including “Methyl azetidine-3-carboxylate”, have been recognized for their ubiquity in natural products and importance in medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .
Eigenschaften
IUPAC Name |
methyl azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-2-6-3-4/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEYNHXHVVYOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602803 | |
| Record name | Methyl azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343238-58-4 | |
| Record name | Methyl azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)

![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)




![2-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1357676.png)



